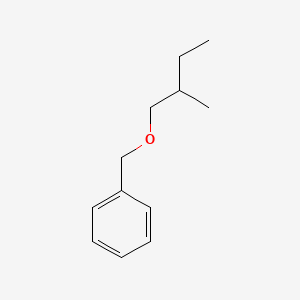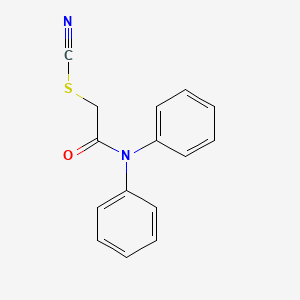![molecular formula C11H16S2 B14144834 [Bis(ethylsulfanyl)methyl]benzene CAS No. 7334-52-3](/img/structure/B14144834.png)
[Bis(ethylsulfanyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(ethylsulfanyl)methyl]benzene typically involves the electrophilic aromatic substitution of benzene with ethylsulfanyl groups. One common method is the reaction of benzene with ethylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a higher yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
[Bis(ethylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
[Bis(ethylsulfanyl)methyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [Bis(ethylsulfanyl)methyl]benzene involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to form sulfoxides or sulfones is particularly relevant in its bioactivity, as these intermediates can disrupt cellular processes and exhibit antimicrobial effects.
相似化合物的比较
Similar Compounds
1,4-Bis(methylsulfanyl)benzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
1,4-Bis(phenylsulfanyl)benzene: Contains phenylsulfanyl groups, leading to different chemical properties and reactivity.
1,4-Bis(butylsulfanyl)benzene: Features butylsulfanyl groups, resulting in variations in solubility and reactivity.
Uniqueness
[Bis(ethylsulfanyl)methyl]benzene is unique due to its specific substitution pattern and the presence of ethylsulfanyl groups. This gives it distinct chemical properties, such as its reactivity in oxidation and reduction reactions, and its potential applications in various fields. The ethylsulfanyl groups also impart unique solubility and stability characteristics compared to other similar compounds.
属性
CAS 编号 |
7334-52-3 |
|---|---|
分子式 |
C11H16S2 |
分子量 |
212.4 g/mol |
IUPAC 名称 |
bis(ethylsulfanyl)methylbenzene |
InChI |
InChI=1S/C11H16S2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI 键 |
AIIGUIULOLNNLJ-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C1=CC=CC=C1)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


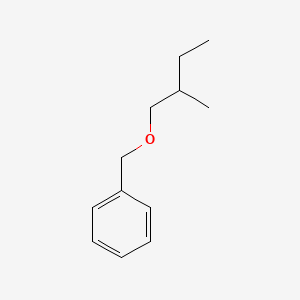
![[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate](/img/structure/B14144764.png)
![1-[6-Hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B14144766.png)
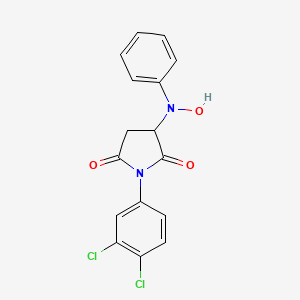
![1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14144790.png)
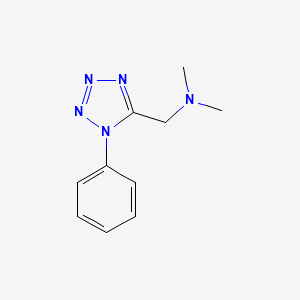
![Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B14144798.png)



![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)
